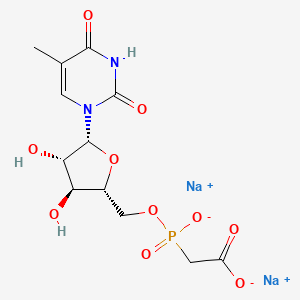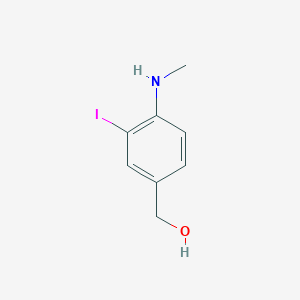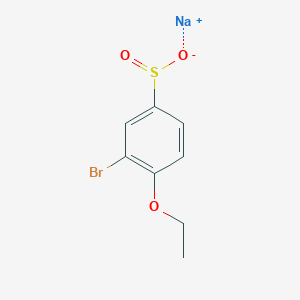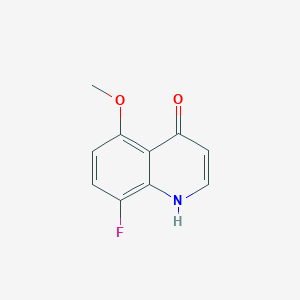
(R)-3-hydroxy-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxy-L-glutamic acid is a chiral amino acid derivative with significant importance in various biochemical and industrial applications. This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the glutamic acid backbone, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-L-glutamic acid typically involves the stereoselective hydroxylation of L-glutamic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the addition of a hydroxyl group to the desired position on the glutamic acid molecule. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of ®-3-hydroxy-L-glutamic acid often employs biotechnological processes, leveraging microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Hydroxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-keto-L-glutamic acid.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Keto-L-glutamic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Halogenated or aminated derivatives of ®-3-hydroxy-L-glutamic acid.
Aplicaciones Científicas De Investigación
®-3-Hydroxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: ®-3-Hydroxy-L-glutamic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of ®-3-hydroxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group plays a crucial role in binding to active sites of enzymes, influencing their activity and stability. This interaction can modulate various metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
L-Glutamic Acid: The parent compound, lacking the hydroxyl group at the third carbon.
3-Keto-L-Glutamic Acid: An oxidized derivative of ®-3-hydroxy-L-glutamic acid.
L-Glutamine: An amide derivative of L-glutamic acid.
Uniqueness: ®-3-Hydroxy-L-glutamic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors that are not possible with its parent compound or other derivatives.
Propiedades
Número CAS |
6208-98-6 |
|---|---|
Fórmula molecular |
C5H9NO5 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |
Clave InChI |
LKZIEAUIOCGXBY-FONMRSAGSA-N |
SMILES isomérico |
C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |
SMILES canónico |
C(C(C(C(=O)O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

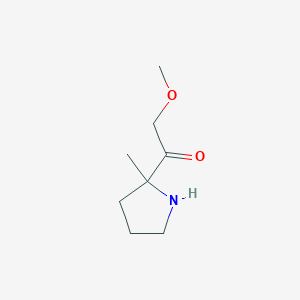
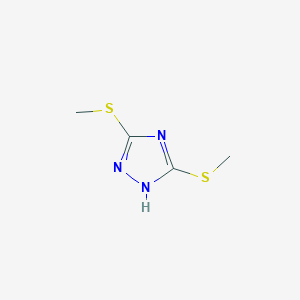
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
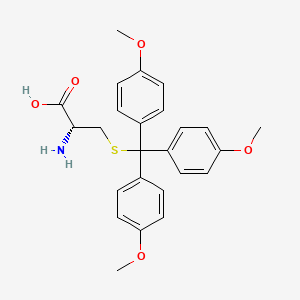
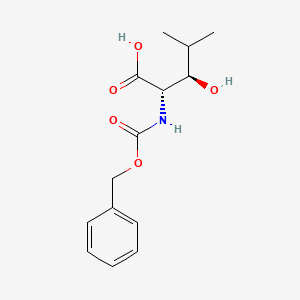
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
